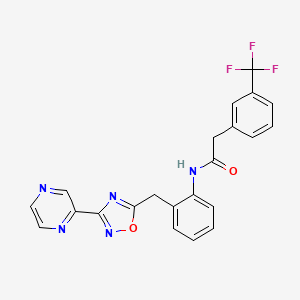
N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(3-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C22H16F3N5O2 and its molecular weight is 439.398. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its antimicrobial, antitumor, and antioxidant properties.
Chemical Structure and Properties
The molecular formula of this compound is C17H15N7O3, with a molecular weight of approximately 365.3 g/mol. The compound features a complex structure that includes a pyrazine ring and an oxadiazole moiety, which are known for their diverse biological activities.
1. Antimicrobial Activity
Recent studies have demonstrated that compounds containing oxadiazole and pyrazine derivatives exhibit potent antimicrobial properties. For instance:
- Study Findings : A series of substituted oxadiazoles were tested against various bacterial strains. The results indicated that compounds similar to this compound showed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus with minimum inhibitory concentrations (MICs) ranging from 7.8 µg/mL to 15.6 µg/mL, outperforming standard antibiotics like Oxytetracycline .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 1 | 7.8 | Staphylococcus aureus |
| 2 | 15.6 | Bacillus cereus |
| 3 | 31.25 | Escherichia coli |
2. Antitumor Activity
The antitumor potential of oxadiazole derivatives has been highlighted in various studies:
- Case Study : A derivative similar to this compound was evaluated for its cytotoxic effects on cancer cell lines. The compound exhibited IC50 values in the micromolar range against several cancer types, indicating a promising lead for further development as an anticancer agent .
3. Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related diseases:
- Research Findings : Compounds with similar structural motifs demonstrated significant free radical scavenging abilities in assays such as DPPH and FRAP. The antioxidant capacity was measured with notable results indicating that these compounds could effectively reduce oxidative stress markers in vitro .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the Oxadiazole Ring : Reacting appropriate hydrazides with acid chlorides.
- Methylation : Using methylating agents to introduce methyl groups at specific positions.
- Final Coupling Reaction : Combining the pyrazine derivative with the oxadiazole to form the final compound.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Properties
IUPAC Name |
N-[2-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-2-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3N5O2/c23-22(24,25)16-6-3-4-14(10-16)11-19(31)28-17-7-2-1-5-15(17)12-20-29-21(30-32-20)18-13-26-8-9-27-18/h1-10,13H,11-12H2,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKCDJWRXPYBJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=NC=CN=C3)NC(=O)CC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














